molecular formula C10H10BrClN2O3 B11812349 5-Bromo-2-chloro-6-morpholinonicotinic acid CAS No. 1311254-66-6

5-Bromo-2-chloro-6-morpholinonicotinic acid

Katalognummer: B11812349
CAS-Nummer: 1311254-66-6
Molekulargewicht: 321.55 g/mol
InChI-Schlüssel: MYKUBDOTWZUFGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-chloro-6-morpholinonicotinic acid is a chemical compound with the molecular formula C10H10BrClN2O3 It is a derivative of nicotinic acid, featuring bromine, chlorine, and morpholine substituents on the nicotinic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-6-morpholinonicotinic acid typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitutions occur efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process includes rigorous quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the compound meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-chloro-6-morpholinonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-chloro-6-morpholinonicotinic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Bromo-2-chloro-6-morpholinonicotinic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the morpholine group, contribute to its reactivity and ability to bind to certain enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-2-chloro-6-morpholinonicotinic acid is unique due to the presence of the morpholine group, which can enhance its solubility and reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Eigenschaften

CAS-Nummer

1311254-66-6

Molekularformel

C10H10BrClN2O3

Molekulargewicht

321.55 g/mol

IUPAC-Name

5-bromo-2-chloro-6-morpholin-4-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C10H10BrClN2O3/c11-7-5-6(10(15)16)8(12)13-9(7)14-1-3-17-4-2-14/h5H,1-4H2,(H,15,16)

InChI-Schlüssel

MYKUBDOTWZUFGB-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C2=C(C=C(C(=N2)Cl)C(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.